![molecular formula C17H19NO6S B7499365 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate](/img/structure/B7499365.png)
4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H17NO6S and a molecular weight of 351.37 g/mol . This compound is known for its unique chemical structure, which includes an acetylamino group, a phenyl ring, and a dimethoxy-methylbenzenesulfonate moiety.
Preparation Methods
The synthesis of 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves multiple steps, including the acetylation of aniline derivatives and subsequent sulfonation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate include:
4-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate: This compound lacks the methyl group present in the original compound.
4-(Aminophenyl) 2,5-dimethoxy-4-methylbenzenesulfonate: This compound lacks the acetyl group.
4-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate: This compound has a similar structure but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-acetamidophenyl) 2,5-dimethoxy-4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-11-9-16(23-4)17(10-15(11)22-3)25(20,21)24-14-7-5-13(6-8-14)18-12(2)19/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBUEYKQUGILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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